molecular formula C25H26N2O3 B14958675 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide

Cat. No.: B14958675
M. Wt: 402.5 g/mol
InChI Key: UCMGHKOTEIDECN-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide is an organic compound with a complex structure that includes a benzamide core, substituted with methoxyphenyl and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by amide formation. The initial step involves the acylation of 4-methoxyphenylpropanoic acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by the reaction with 4-methylbenzylamine to form the final benzamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography would ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The exact pathways and molecular targets would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide

Uniqueness

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C25H26N2O3/c1-18-7-9-20(10-8-18)17-26-25(29)22-5-3-4-6-23(22)27-24(28)16-13-19-11-14-21(30-2)15-12-19/h3-12,14-15H,13,16-17H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

UCMGHKOTEIDECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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